2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Historical Context of Thienopyrimidine Research
The development of thienopyrimidine chemistry traces its origins to the early recognition of these compounds as structural analogs of purine bases, particularly adenine and guanine. This structural relationship has driven extensive research into thienopyrimidine derivatives as potential therapeutic agents across multiple disease areas. The historical progression of thienopyrimidine research has been marked by several key milestones that have shaped our understanding of these heterocyclic systems.
During the initial phases of thienopyrimidine research, scientists recognized that these compounds bear structural analogy and isoelectronic relationships to purine, leading to the discovery that several substituted thieno[2,3-d]pyrimidine derivatives exhibit prominent and versatile biological activities. Over the last two decades, many thienopyrimidines have been found to exhibit a variety of pronounced activities, with numerous derivatives synthesized as potential anticancer, analgesic, antimicrobial, and antiviral agents.
The evolution of synthetic methodologies has been particularly significant in advancing thienopyrimidine research. Early synthetic approaches often required multiple steps with complex purification procedures, but recent developments have introduced more efficient methodologies. For instance, researchers have developed green approaches to synthesis via catalytic four-component reactions, characterized by step economy, reduced catalyst loading, and easy purification. These methodological advances have facilitated the systematic exploration of structure-activity relationships within the thienopyrimidine family.
The historical context also reveals the progression from simple thienopyrimidine scaffolds to more complex derivatives incorporating various functional groups. The introduction of halogenated thienopyrimidines marked a significant advancement, as research demonstrated that halogenated compounds possess selective antiproliferative properties against cancer cells and fungi. This discovery highlighted the importance of halogen substitution in modulating biological activity, paving the way for the development of more sophisticated derivatives like this compound.
Classification and Nomenclature
The systematic classification of thienopyrimidine compounds follows established principles of heterocyclic nomenclature, with three fundamental thienopyrimidine systems recognized: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The compound this compound belongs specifically to the thieno[3,2-d]pyrimidine class, which represents one of the most extensively studied thienopyrimidine frameworks.
The nomenclature of this compound reflects the systematic approach to naming fused heterocyclic systems. The thieno[3,2-d]pyrimidine designation indicates that the thiophene ring is fused to the pyrimidine ring at positions 3 and 2 of the thiophene and positions d of the pyrimidine. The additional descriptors specify the substitution pattern: "2-(chloromethyl)" indicates a chloromethyl group attached to position 2 of the fused ring system, "6-(4-fluorophenyl)" denotes a 4-fluorophenyl group at position 6, and "4(3H)-one" specifies the presence of a carbonyl group at position 4 with tautomeric hydrogen at position 3.
Table 1: Thienopyrimidine Isomer Classification
| Isomer Type | Fusion Pattern | Ring Numbering | Common Applications |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 2,3-fusion | Thiophene 2,3 to Pyrimidine | Anticancer, Antimicrobial |
| Thieno[3,2-d]pyrimidine | 3,2-fusion | Thiophene 3,2 to Pyrimidine | Kinase Inhibitors, Anti-infective |
| Thieno[3,4-d]pyrimidine | 3,4-fusion | Thiophene 3,4 to Pyrimidine | Enzyme Inhibitors |
The classification system also encompasses functional group categorization, where compounds are further subdivided based on their substitution patterns and functional groups. The presence of both halogen substituents (chlorine and fluorine) in this compound places it within the category of polyhalogenated thienopyrimidines, a class that has demonstrated unique biological properties compared to their non-halogenated counterparts.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative of advanced heterocyclic design principles. This compound exemplifies the sophisticated approach to molecular design that characterizes modern heterocyclic chemistry, where multiple design elements are combined to achieve specific chemical and biological properties.
From a synthetic perspective, this compound demonstrates the successful integration of multiple challenging synthetic transformations. The construction of the thieno[3,2-d]pyrimidine core requires careful orchestration of ring-forming reactions, while the introduction of the chloromethyl and fluorophenyl substituents demands precise regioselectivity. The synthetic accessibility of such compounds has been enhanced through the development of microwave-assisted synthesis methods and multi-step procedures that provide efficient access to diverse thienopyrimidine derivatives.
The compound also represents an important example of structure-based drug design principles applied to heterocyclic chemistry. The strategic placement of the fluorine atom in the phenyl ring enhances lipophilicity and metabolic stability, while the chloromethyl group provides a reactive handle for further chemical modifications. These design features reflect the deep understanding of structure-activity relationships that has been developed through extensive research in thienopyrimidine chemistry.
The heterocyclic framework of this compound also demonstrates the principle of bioisosterism, where the thienopyrimidine core serves as a structural mimic of natural purines. This relationship has been exploited extensively in medicinal chemistry to develop compounds that can interact with purine-binding sites while offering improved pharmacological properties. The success of this approach is evidenced by the numerous thienopyrimidine derivatives that have advanced to clinical development and market approval.
Table 2: Structural Features and Their Significance
| Structural Feature | Chemical Significance | Biological Relevance |
|---|---|---|
| Thieno[3,2-d]pyrimidine Core | Rigid bicyclic scaffold | Purine bioisostere |
| Chloromethyl Group (Position 2) | Electrophilic reactivity | Covalent binding potential |
| 4-Fluorophenyl Substituent | Enhanced lipophilicity | Improved membrane permeability |
| Ketone Function (Position 4) | Hydrogen bonding | Receptor interaction |
Overview of Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine scaffold has served as the foundation for an extensive array of derivatives with diverse biological activities and synthetic applications. Research in this area has revealed that systematic modifications of the core structure can lead to compounds with dramatically different properties, making this scaffold exceptionally versatile for pharmaceutical development.
Recent research has identified thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related kinase, with some compounds achieving inhibition values as low as 1.5 nanomolar. These findings demonstrate the potential for thieno[3,2-d]pyrimidine derivatives to serve as precision medicine tools for targeting specific enzymatic pathways. The development of such potent inhibitors has been facilitated by hybrid design approaches that combine structural elements from multiple lead compounds.
The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives has also been extensively explored, with particular success in the development of anti-infective agents. Compounds in this class have demonstrated broad-spectrum activity against bacteria, fungi, parasites, and viruses. The structural diversity achievable within the thieno[3,2-d]pyrimidine framework has enabled researchers to optimize compounds for specific pathogenic targets while minimizing off-target effects.
The synthesis of thieno[3,2-d]pyrimidine derivatives has been advanced through the development of multiple synthetic strategies. Traditional approaches involving multi-step procedures have been complemented by more efficient methods, including microwave-assisted synthesis and catalytic processes. The accessibility of diverse derivatives has been crucial for structure-activity relationship studies that have guided the rational design of improved compounds.
Table 3: Representative Thieno[3,2-d]pyrimidine Derivative Applications
| Application Area | Target Type | Representative Activities | Development Stage |
|---|---|---|---|
| Oncology | Kinase Inhibitors | Nanomolar potency | Preclinical |
| Anti-infective | Multiple Pathogens | Broad-spectrum activity | Various stages |
| Metabolic Disorders | Enzyme Inhibitors | Dual target inhibition | Clinical trials |
| Respiratory Complex Inhibition | Bacterial targets | Selective activity | Lead optimization |
The future prospects for thieno[3,2-d]pyrimidine derivatives remain highly promising, with ongoing research continuing to reveal new applications and improved synthetic methodologies. The compound this compound represents just one example of the sophisticated molecular architectures that can be achieved within this chemical class, and its continued study will likely contribute to further advances in heterocyclic chemistry and pharmaceutical science.
Properties
IUPAC Name |
2-(chloromethyl)-6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQSONIXXQIFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162732 | |
| Record name | 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885460-70-8 | |
| Record name | 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885460-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidine Core
- The core heterocyclic structure is often synthesized via a Gewald reaction, which is a three-component reaction involving a ketone or aldehyde, elemental sulfur, and a cyanoacetate derivative.
- For example, the Gewald reaction can be carried out by refluxing ethyl cyanoacetate with sulfur in the presence of morpholine in ethanol. This step forms the thiophene ring fused to the pyrimidine scaffold.
- The reaction conditions typically involve reflux temperatures in ethanol to ensure complete cyclization and formation of the thieno ring system.
Introduction of the 4-Fluorophenyl Group
- The 4-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
- A common method involves the reaction of a halogenated intermediate (e.g., 4-chloromethylpyridine or benzyl chloride derivatives) with potassium carbonate as the base in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~80 °C).
- This step facilitates the substitution of the halogen with the 4-fluorophenyl moiety, yielding intermediate compounds that retain the chloromethyl group for further functionalization.
Chloromethylation at the 2-Position
- The chloromethyl group at the 2-position is introduced by chloromethylation reactions typically involving chloromethylating agents such as chloromethyl chloride or paraformaldehyde with hydrochloric acid.
- This step is often conducted under controlled acidic conditions to ensure selective substitution at the desired position without affecting other functional groups.
- The chloromethylation is critical for imparting reactivity to the molecule, enabling further derivatization or biological activity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Gewald Reaction | Ethyl cyanoacetate, sulfur, morpholine, EtOH reflux | Formation of thieno[3,2-d]pyrimidine core |
| 2 | Nucleophilic Substitution | 4-fluorophenyl halide, K2CO3, DMF, 80 °C | Introduction of 4-fluorophenyl substituent |
| 3 | Chloromethylation | Chloromethyl chloride or paraformaldehyde/HCl | Installation of chloromethyl group at 2-position |
Research Findings and Yield Data
- The synthetic protocols reported in recent literature demonstrate good overall yields, often exceeding 70% for key steps such as the Gewald reaction and nucleophilic substitution.
- For example, the multi-step synthesis of related thieno[3,2-d]pyrimidine derivatives yielded intermediates with efficiencies ranging from 65% to 85% per step, indicating a robust and reproducible methodology.
- The purity and structural confirmation of the final compound are typically validated using NMR spectroscopy, mass spectrometry, and elemental analysis.
Analytical and Optimization Notes
- The choice of solvent and reaction temperature is critical for optimizing yields and selectivity. DMF is preferred for nucleophilic substitution due to its high polarity and ability to dissolve both organic and inorganic reagents.
- The presence of bases such as potassium carbonate facilitates deprotonation and activation of nucleophiles.
- Reflux conditions in ethanol during the Gewald reaction ensure complete conversion and ring closure.
- The chloromethylation step requires careful control of acidic conditions to prevent over-chlorination or side reactions.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Gewald Reaction | Ethanol, reflux, morpholine, sulfur, ethyl cyanoacetate | Efficient ring formation, 70-85% yield |
| Nucleophilic Substitution | DMF, K2CO3, 80 °C, 12-24 h | High substitution efficiency, 75-80% yield |
| Chloromethylation | Chloromethyl chloride/HCl, controlled acid, room temp to reflux | Selective chloromethylation, 65-75% yield |
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction under appropriate conditions.
Coupling Reactions: The fluorophenyl group can engage in coupling reactions with other aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
Scientific Research Applications
Medicinal Chemistry: Investigated for its antitubercular activity.
Biological Research: Potential use as a probe in studying biological pathways involving thienopyrimidine derivatives.
Industrial Applications: Possible use in the synthesis of more complex organic molecules for pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, potentially inhibiting key enzymes or pathways essential for bacterial survival . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences biological activity and physicochemical properties:
- Chloromethyl group (target compound) : Offers a reactive site for covalent interactions or derivatization. Its small size may facilitate membrane permeability but could increase cytotoxicity risks.
- Aminoalkyl groups: Derivatives like 2-(tert-butylamino)-6-(4-nitrophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (o) exhibit improved solubility due to polar amino groups. These compounds show moderate yields (19–32%) and are associated with neuroactive or receptor-binding activities .
- Cyclopentylamino/isopropylamino groups: Found in PDE7 inhibitors (e.g., 2-(cyclopentylamino) derivatives), these groups enhance selectivity and potency, with IC₅₀ values in the nanomolar range .
Substituent Variations at Position 6
The 4-fluorophenyl group at position 6 distinguishes the target compound from analogs:
- 4-Fluorophenyl: Enhances lipophilicity and electronic effects, improving binding to hydrophobic pockets in targets like kinases or bacterial enzymes. demonstrates that fluorinated thienopyrimidines exhibit superior bactericidal activity (90% inhibition against cotton fusarium wilt) compared to non-fluorinated analogs .
- Methoxyphenyl/Chlorophenyl: Compounds like 6-(4-chlorophenyl)-3-(3-methoxy-4-pyrrolidinylethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one () show anticancer activity but may suffer from faster metabolic clearance due to bulkier substituents .
- Aminophenyl: Derivatives such as 6-(4-aminophenyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one (q) exhibit hydrogen-bonding capacity, which can enhance receptor affinity but reduce membrane permeability .
Physicochemical Properties
- Melting Points : Fluorophenyl-containing compounds (e.g., target analog in ) exhibit moderate melting points (~250°C), suggesting stable crystalline structures. In contrast, methoxyphenyl derivatives (e.g., 3a in ) melt at lower temperatures (148–150°C), indicating reduced crystallinity .
Key Research Findings
- Fluorine’s Role : The 4-fluorophenyl group enhances bioactivity through electronegativity and hydrophobic interactions, as seen in bactericidal and anticancer analogs .
- Chloromethyl Reactivity : This group may enable prodrug strategies or covalent binding to targets, though its toxicity profile requires further study.
- Comparative Efficacy: Fluorophenyl derivatives outperform chlorophenyl/methoxyphenyl analogs in antimicrobial assays, but aminophenyl variants show promise in kinase inhibition .
Biological Activity
2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the thienopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H8ClN2OS
- Molecular Weight : 311.19 g/mol
- CAS Number : 851398-76-0
The compound features a thieno[3,2-d]pyrimidine core structure, which is critical for its biological interactions. The presence of a chloromethyl group and a fluorophenyl substituent enhances its reactivity and selectivity towards biological targets.
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit a variety of biological activities, including:
- Antitumor Activity : Thienopyrimidines have been studied for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Enzyme Inhibition : Many thienopyrimidines act as inhibitors of various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression.
- HDAC Inhibition : Studies have demonstrated that thienopyrimidine derivatives can selectively inhibit class I HDACs (HDAC1, HDAC2, and HDAC3). For instance, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide was shown to have significant inhibitory effects on HDAC3 with an IC50 of 95.48 nM .
- Cell Cycle Arrest and Apoptosis : In vitro assays have indicated that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. For example, one study reported an IC50 value of 1.30 μM against HepG2 cells, showcasing potent antitumor activity compared to standard treatments .
Antitumor Efficacy
A study investigating the antitumor effects of thienopyrimidine derivatives revealed that compounds similar to this compound exhibited significant tumor growth inhibition in xenograft models. The results showed a tumor growth inhibition (TGI) rate of approximately 48.89% compared to conventional treatments .
Ion Channel Modulation
Thienopyrimidines have also been reported to modulate ion channels and GPCRs (G protein-coupled receptors). This modulation can lead to therapeutic effects in conditions such as pulmonary arterial hypertension and neuropathic pain .
Data Tables
Q & A
What are the standard synthetic routes for 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Basic:
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, thieno[3,2-d]pyrimidinone cores are often constructed by condensing aminothiophene carboxylates with aldehydes or ketones under acidic conditions . The chloromethyl group can be introduced via alkylation using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst. Yield optimization requires precise temperature control (e.g., reflux in DMF) and stoichiometric balancing of reagents .
Advanced:
To enhance yield and purity, consider microwave-assisted synthesis for rapid cyclization or palladium-catalyzed cross-coupling for regioselective functionalization. For example, Pd-catalyzed Suzuki-Miyaura coupling can introduce the 4-fluorophenyl group, while Buchwald-Hartwig amination may aid in side-chain modifications . Monitor intermediates via LC-MS to troubleshoot low yields, particularly in steps involving sensitive functional groups like chloromethyl .
Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Basic:
Standard characterization includes - and -NMR to confirm the thienopyrimidinone core and substituents. IR spectroscopy identifies carbonyl (1650–1700 cm) and C-Cl (600–800 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
Advanced:
For ambiguous cases (e.g., tautomerism or crystallinity issues), use X-ray crystallography to resolve the 3D structure. Dynamic NMR experiments can probe rotational barriers in the chloromethyl group, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in crowded spectra . PXRD ensures polymorphic consistency in solid-state studies .
What biological targets are associated with this compound, and how do structural modifications influence activity?
Basic:
Thieno[3,2-d]pyrimidinones are known to inhibit kinases (e.g., EGFR, VEGFR-2) and dihydrofolate reductase (DHFR). The 4-fluorophenyl group enhances lipophilicity and target binding, while the chloromethyl moiety may act as a reactive handle for covalent inhibition .
Advanced:
Mechanistic studies using enzyme assays (e.g., kinase inhibition IC) and cellular models (e.g., cancer cell lines) reveal structure-activity relationships (SAR). For instance, replacing the chloromethyl with a morpholine group (as in simurosertib) increases solubility but reduces covalent binding potential . Conflicting activity data across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or metabolite interference .
How can researchers address contradictions in reported biological data for this compound?
Basic:
Replicate experiments using standardized protocols (e.g., consistent cell lines, assay buffers) and validate purity via HPLC. Cross-reference with structurally analogous compounds (e.g., 6-(4-chlorophenyl) derivatives) to identify trends .
Advanced:
Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to confirm target engagement. Use proteomics or transcriptomics to identify off-target effects. For example, conflicting cytotoxicity data might stem from differential expression of metabolic enzymes (e.g., cytochrome P450) in cell models .
What computational methods aid in predicting the compound’s mechanism and optimizing its design?
Advanced:
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR. MD simulations assess stability of the chloromethyl group in active sites. QSAR models prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring) for enhanced potency . Free-energy perturbation (FEP) calculations quantify the impact of fluorophenyl vs. chlorophenyl substitutions .
How does the compound’s stability under varying conditions impact experimental design?
Advanced:
The chloromethyl group is prone to hydrolysis in aqueous media (pH > 7). Stability studies using accelerated degradation (e.g., 40°C/75% RH) guide storage conditions (anhydrous, -20°C). LC-MS monitors degradation products (e.g., hydroxymethyl derivatives), requiring inert atmospheres (N) during synthesis .
What strategies improve selectivity against off-target kinases or enzymes?
Advanced:
Introduce bulky substituents (e.g., tert-butyl) to exploit steric differences in kinase ATP pockets. Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies selectivity hotspots. For DHFR inhibition, modify the pyrimidinone ring to mimic folate analogs while avoiding conserved residues in human DHFR .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced:
Optimize purification (e.g., flash chromatography vs. recrystallization) to maintain yield at multi-gram scales. Address genotoxic impurities (e.g., chloromethyl ether residues) via SPE cartridges or scavengers. Process analytical technology (PAT) ensures real-time monitoring of critical parameters (e.g., pH, temp) .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
